![molecular formula C21H23ClN2O4S B2696778 3-((4-chlorophenyl)sulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine CAS No. 1029755-68-7](/img/structure/B2696778.png)
3-((4-chlorophenyl)sulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Transformations
- A study by Chen et al. (2011) describes a three-component reaction involving sulfonyl azide and amine, catalyzed by copper(I) chloride, which efficiently generates 1,2-dihydroisoquinolin-3(4H)-imines (Chen, Ye, Gao, & Wu, 2011).
- Zhang et al. (2016) developed a method for synthesizing 3-arylsulfonylquinoline derivatives, highlighting the importance of these derivatives as pharmaceutical drugs (Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016).
Biological Activity and Applications
- Lee et al. (2011) investigated compounds with sulfide and sulfone groups between the 3,4,5-trimethoxyphenyl ring and 5-amino-6-methoxyquinoline, finding substantial antiproliferative activity against various cancer cells (Lee, Chang, Nien, Kuo, Shih, Wu, Chang, Lai, & Liou, 2011).
- A study by Patel (2009) focused on synthesizing metal chelates of a derivative related to this compound and investigating their antimicrobial activities (Patel, 2009).
Structural and Molecular Studies
- Ohba et al. (2012) conducted a detailed structural analysis of derivatives of 4-fluoro-5-sulfonylisoquinoline, providing insights into the molecular conformations and interactions of similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Antiviral Properties
- Chen et al. (2010) synthesized new derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide and evaluated their anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Catalytic Applications
- Zhang et al. (1990) explored the use of sulfonated compounds in the enantioselective epoxidation of unfunctionalized olefins, a process relevant to various industrial and pharmaceutical applications (Zhang, Loebach, Wilson, & Jacobsen, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6,7-dimethoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-5-24(6-2)21-16-11-18(27-3)19(28-4)12-17(16)23-13-20(21)29(25,26)15-9-7-14(22)8-10-15/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWKKTZOQWRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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